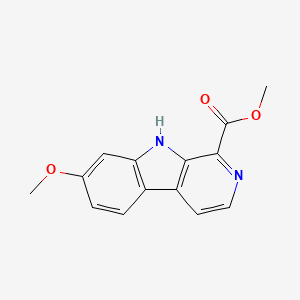
Harmic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Harmic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is synthesized from Harmic Acid and methanol, and it is known for its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Harmic Acid Methyl Ester can be synthesized through the esterification of Harmic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid (Harmic Acid) with methanol and a few drops of concentrated sulfuric acid. The reaction is slow and reversible, so it requires careful control of conditions to maximize yield .
Industrial Production Methods: In industrial settings, the esterification process may involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase efficiency. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation .
Types of Reactions:
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Transesterification: this compound can participate in transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Major Products Formed:
Hydrolysis: Harmic Acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Harmic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in the study of esterases and their functions in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of Harmic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The protonation of the ester carbonyl increases its electrophilicity, allowing water to add to the carbonyl carbon and form a tetrahedral intermediate .
相似化合物的比较
Methyl Acetate: Another ester with similar properties but different applications.
Ethyl Acetate: Widely used as a solvent in various industries.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Uniqueness: Harmic Acid Methyl Ester is unique due to its specific chemical structure and the resulting properties that make it suitable for specialized applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its versatility .
属性
CAS 编号 |
57498-79-0 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
methyl 7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-18-8-3-4-9-10-5-6-15-13(14(17)19-2)12(10)16-11(9)7-8/h3-7,16H,1-2H3 |
InChI 键 |
GGTFWDPYRXONGD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



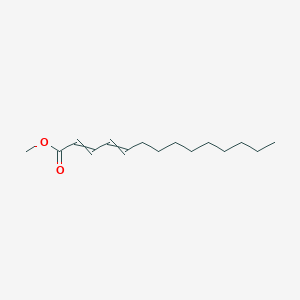
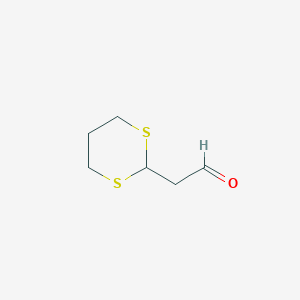


![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)

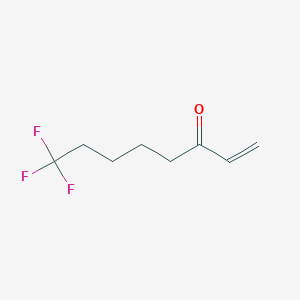
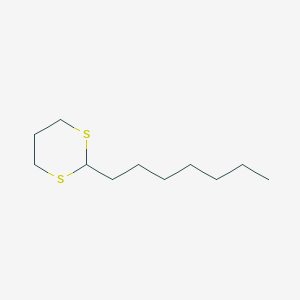
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
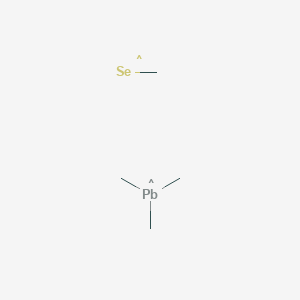

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
